1,3-Dimethyl-cyclohexanecarboxylic acid
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Overview
Description
1,3-Dimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with two methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by carboxylation. The reaction typically proceeds as follows:
Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the 1 and 3 positions.
Carboxylation: The resulting 1,3-dimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of 1,3-dimethylcyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of 1,3-dimethylcyclohexane-1-carboxylic acid.
Scientific Research Applications
1,3-Dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylcyclohexane-1-carboxylic acid
- 1,4-Dimethylcyclohexane-1-carboxylic acid
- 1,3-Dimethylcyclohexane
Uniqueness
1,3-Dimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid group on the cyclohexane ring.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,3-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7-4-3-5-9(2,6-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
WVLQDTAUYSTLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C)C(=O)O |
Origin of Product |
United States |
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